

Selection of internal standards for flavonoid quantification

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Chrysin 6-C-glucoside

Cat. No.: B15591995

[Get Quote](#)

Technical Support Center: Flavonoid Quantification

Welcome to the technical support center for flavonoid quantification. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals with the critical process of selecting and using internal standards in their experiments.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the use of internal standards for accurate flavonoid quantification.

Q1: What is an internal standard (IS) and why is it essential in flavonoid quantification?

An internal standard (IS) is a chemical compound added in a constant, known amount to all samples, calibration standards, and quality controls in an analysis.^{[1][2]} Its purpose is to correct for variations that can occur during sample preparation and analysis. By comparing the detector response of the target flavonoid analyte to the response of the IS, a peak area ratio is calculated.^[1] This ratio is used for quantification, which significantly improves the accuracy and precision of the results by compensating for issues such as:

- Variations in injection volume^[3]

- Analyte loss during sample preparation (e.g., extraction, dilution)[4]
- Fluctuations in instrument conditions (e.g., mobile phase delivery, detector sensitivity)[3]
- Matrix effects in complex samples, especially in LC-MS analysis[4][5]

Q2: What are the key criteria for selecting a suitable internal standard?

Choosing the right internal standard is critical for a robust analytical method. The ideal IS should meet the following criteria:

- Not present in the original sample: The IS must not be an endogenous component of the sample matrix.[3][6]
- Chemically similar to the analyte: The IS should have a similar chemical structure and functional groups to the target flavonoids to ensure comparable behavior during extraction and chromatography.[3][6][7]
- Chromatographically resolved: The IS peak must be well-separated (ideally to baseline) from the peaks of all other components in the sample, especially the target analytes.[3][7] For LC-MS, co-elution is acceptable if the compounds have different mass-to-charge ratios.[2]
- Elutes near the analyte: The retention time of the IS should be close to that of the target flavonoids.[3]
- Stable and pure: The IS must be chemically stable throughout the entire analytical process and of high purity.[2][3]
- Similar concentration and response: The IS should be added at a concentration that is similar to the expected concentration of the analyte and produces a comparable detector response.[1]

Q3: What are the main types of internal standards used for flavonoid analysis, particularly with LC-MS?

For LC-MS bioanalysis, two primary types of internal standards are used:

- **Structural Analogue IS:** This is a molecule that is chemically related to the analyte but not identical. It should have similar extraction, chromatographic, and ionization properties.
- **Stable Isotope-Labeled (SIL) IS:** This is considered the "gold standard." A SIL-IS is the analyte molecule itself, but with several of its atoms (e.g., ^{12}C , ^1H) replaced with heavy-isotope atoms (e.g., ^{13}C , ^2H /Deuterium).[2][4] Because a SIL-IS is chemically almost identical to the analyte, it co-elutes and experiences nearly identical matrix effects, making it the best choice for compensating for these phenomena.[4][8]

Q4: When should the internal standard be added to the sample?

To correct for analyte losses and variability throughout the entire workflow, the internal standard should be added as early as possible in the sample preparation process.[1] For methods involving liquid-liquid extraction (LLE) or solid-phase extraction (SPE), the IS is typically added before any extraction steps.[4] This ensures that the IS experiences the same potential losses as the analyte during all subsequent stages, including extraction, evaporation, and reconstitution.[4]

Q5: What concentration of internal standard should I use?

Ideally, the internal standard should be added at a concentration that is similar to that of the target analyte(s).[1] This ensures that the detector response for both the analyte and the IS are within the same linear range. For LC-MS analysis where analyte concentrations can vary widely, a common practice is to set the IS concentration at approximately 1/3 to 1/2 of the Upper Limit of Quantification (ULOQ) of the calibration curve.[4] It is crucial to maintain the same IS concentration across all samples and standards.[1][2]

Troubleshooting Guide

This guide provides solutions to specific problems you may encounter during your experiments.

Q1: My internal standard peak is co-eluting or overlapping with another peak in my sample. What should I do?

Peak overlap compromises accurate quantification. To resolve this, you can:

- **Optimize Chromatographic Conditions:** Adjust the mobile phase composition (e.g., solvent gradient, pH) or change the flow rate to improve separation.^[9] Acetonitrile, for instance, often provides better resolution for polar compounds like flavonoids compared to methanol.^[9]
- **Change the Column:** Switch to a column with a different stationary phase (e.g., C18 to Phenyl-Hexyl or RP-Amide) or a different particle size to alter selectivity and improve resolution.
- **Select a Different Internal Standard:** If chromatographic optimization is unsuccessful, choose a new internal standard that has a different retention time in your system.^[3]

Q2: I'm observing high variability in the analyte/IS peak area ratio across replicate injections. What is the cause?

High variability suggests an issue with the method's precision. Potential causes include:

- **Incomplete Mixing:** Ensure the internal standard is thoroughly mixed with the sample and allowed to equilibrate before any extraction or analysis.
- **IS Instability:** The internal standard may be degrading during sample preparation or while waiting for injection in the autosampler. Verify the stability of your IS under your experimental conditions.
- **Cross-Interference:** The analyte signal may be contributing to the IS signal, or vice-versa. This can occur with SIL-IS if there is isotopic impurity or in-source fragmentation.^[4] According to ICH M10 guidelines, the contribution of the IS to the analyte signal should be $\leq 20\%$ of the Lower Limit of Quantification (LLOQ), and the analyte's contribution to the IS signal should be $\leq 5\%$ of the IS response.^[4]

Q3: My calibration curve is non-linear when using an internal standard. What are the possible reasons?

A non-linear calibration curve can indicate several issues:

- **Inappropriate IS Concentration:** If the IS concentration is too low, cross-signal contribution from the analyte can cause the curve to become non-linear, especially at higher analyte

concentrations.[4]

- **Detector Saturation:** The concentration of the analyte or the IS may be too high, leading to detector saturation. Dilute the samples and standards and re-run the analysis.
- **Different Chemical Behavior:** The chosen structural analogue IS may not behave similarly enough to the analyte across the entire concentration range, especially if there are significant matrix effects that affect them differently. Using a SIL-IS can often resolve this.[5]

Q4: My sample concentration is above the highest point of my calibration curve. How should I dilute it when using an internal standard?

Simply diluting the final prepared sample (containing the IS) with the mobile phase will not work. Diluting the sample also dilutes the IS, so the analyte-to-IS ratio remains unchanged and the result will still be outside the curve's range.[10]

The correct procedure is to dilute the original, unprepared sample matrix before adding the internal standard.

- Take a smaller, known aliquot of the original sample.
- Dilute this aliquot with a blank matrix (a sample matrix known to be free of the analyte).
- Proceed with the sample preparation as usual, including the addition of the internal standard at the standard concentration.
- After quantification, multiply the final result by the dilution factor to get the original concentration.[10]

Quantitative Data Summary

The selection of an internal standard often depends on the specific flavonoid subclass and the analytical technique. While universal standards are rare, some compounds are frequently used due to their structural similarity to common flavonoids.

Table 1: Examples of Internal Standards for Flavonoid Analysis

Internal Standard	Flavonoid Class Typically Used For	Comments
Apigenin	Flavones, Flavonols	Commercially available and structurally similar to luteolin and kaempferol.[11]
Naringenin	Flavanones	Often used for the quantification of hesperetin and other flavanones.
Rutin	Flavonol Glycosides	Has been used as a reference standard for quantifying various flavonol and flavone glycosides.[12]
Hesperetin	Flavanones	A common choice for analyzing citrus flavonoids.[13]
Kaempferol	Flavonols	Suitable for quantifying other flavonols like quercetin.[14]
¹³ C-Quercetin	Flavonols (Quercetin)	A Stable Isotope-Labeled (SIL) IS, ideal for LC-MS analysis to correct for matrix effects and improve accuracy.[8]
¹³ C-Kaempferol	Flavonols (Kaempferol)	A SIL-IS that provides high accuracy for kaempferol quantification in complex matrices like plasma.[8]

Experimental Protocols & Methodologies

Protocol 1: General Workflow for Internal Standard Selection and Validation

This protocol outlines the key steps for selecting and validating an internal standard for a quantitative flavonoid analysis method.

- Analyte & IS Selection:

- Identify the target flavonoid(s) for quantification.
- Choose a potential IS based on the criteria in FAQ #2 (e.g., structural similarity, commercial availability, not present in the sample). A SIL-IS is preferred for LC-MS.
- Stock Solution Preparation:
 - Prepare individual stock solutions of the target flavonoid(s) and the selected IS in a suitable solvent (e.g., methanol, ethanol).
- Chromatographic Method Development:
 - Develop an HPLC or UHPLC method that provides good separation and peak shape for both the analyte and the IS.
 - Inject the analyte and IS solutions separately to determine their individual retention times.
 - Inject a mixture to confirm baseline separation (for UV detection) or mass differentiation (for MS detection).
- Method Validation (ICH Guidelines):
 - Specificity/Selectivity: Analyze at least six different blank matrix samples to ensure no endogenous peaks interfere with the analyte or IS peaks.
 - Linearity & Range: Prepare a series of calibration standards by spiking blank matrix with known concentrations of the analyte. Add a constant concentration of the IS to each standard. Plot the peak area ratio (Analyte Area / IS Area) against the analyte concentration. The curve should have a correlation coefficient (R^2) > 0.99.[\[15\]](#)
 - Accuracy & Precision: Analyze quality control (QC) samples at low, medium, and high concentrations within the calibration range on multiple days to assess intra- and inter-day accuracy (recovery %) and precision (RSD %).
 - Matrix Effect Evaluation (for LC-MS): Compare the analyte/IS response ratio in a post-extraction spiked sample to the response in a pure solution. This helps quantify ion suppression or enhancement caused by the matrix.[\[13\]](#)

- Stability: Assess the stability of the analyte and IS in the sample matrix under various conditions (e.g., freeze-thaw cycles, short-term benchtop storage, long-term storage).

Protocol 2: Example HPLC-UV Method for Flavonol Quantification

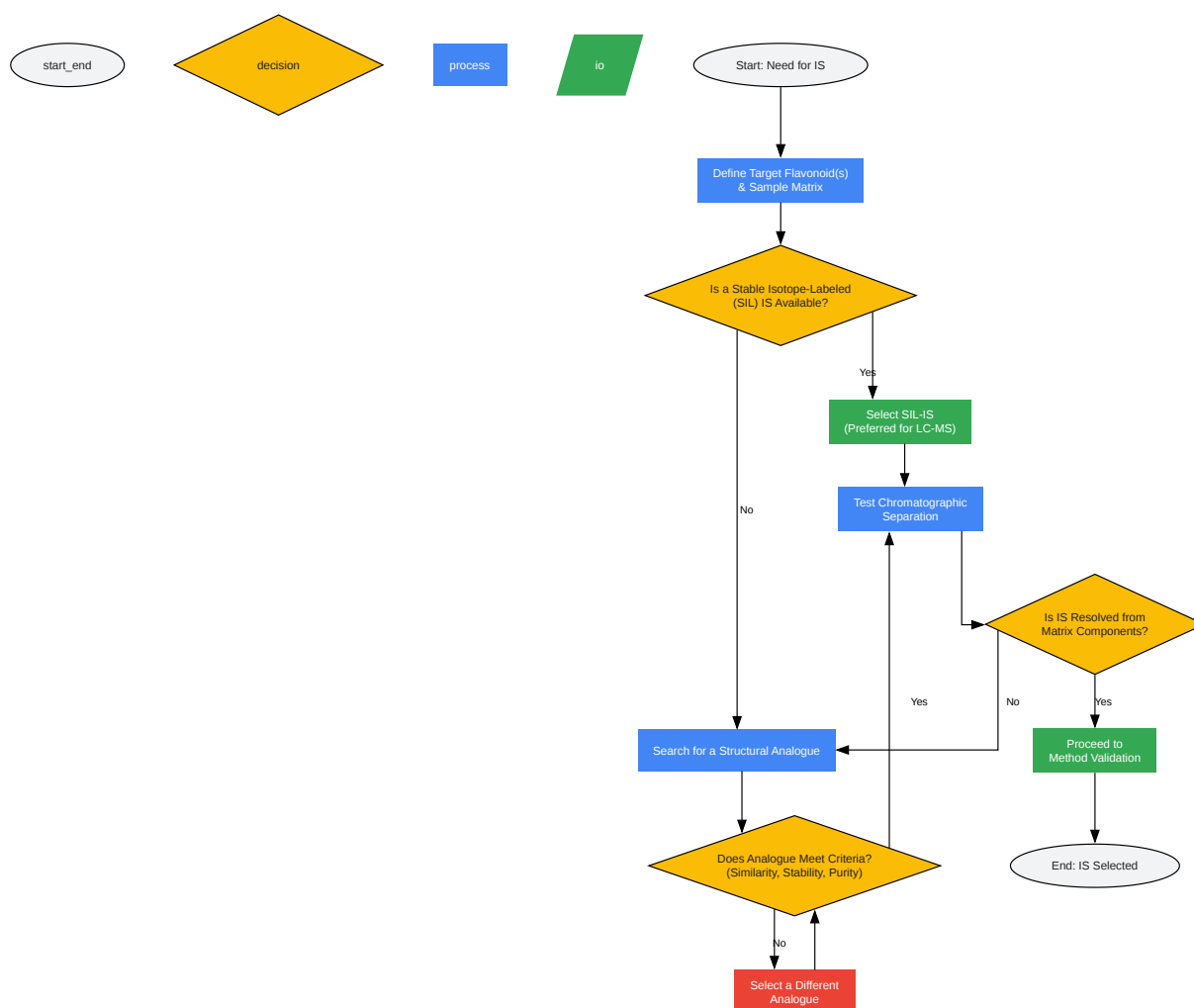
This protocol is a representative example for the analysis of flavonols like quercetin and kaempferol.[\[14\]](#)[\[16\]](#)

- Instrumentation: HPLC system with a Diode Array Detector (DAD).
- Column: Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
- Mobile Phase:
 - Solvent A: Water with 0.2% orthophosphoric acid (adjusts pH and improves peak shape).
 - Solvent B: Methanol or Acetonitrile.
- Gradient Elution: A typical gradient might start with a higher percentage of Solvent A and gradually increase the percentage of Solvent B to elute the flavonoids.
 - Example Gradient:
 - 0-5 min: 5% B
 - 5-25 min: 5% to 40% B
 - 25-30 min: 40% to 70% B
 - 30-35 min: Hold at 70% B
 - 35-40 min: Return to 5% B (re-equilibration)
- Flow Rate: 1.0 mL/min.
- Detection Wavelength: 370 nm for flavonols like quercetin and kaempferol.[\[14\]](#)[\[16\]](#) A DAD allows monitoring at multiple wavelengths to optimize detection for different flavonoid classes.[\[17\]](#)

- Column Temperature: 30 °C.
- Internal Standard: A suitable IS (e.g., apigenin) would be added to all samples and standards before injection.

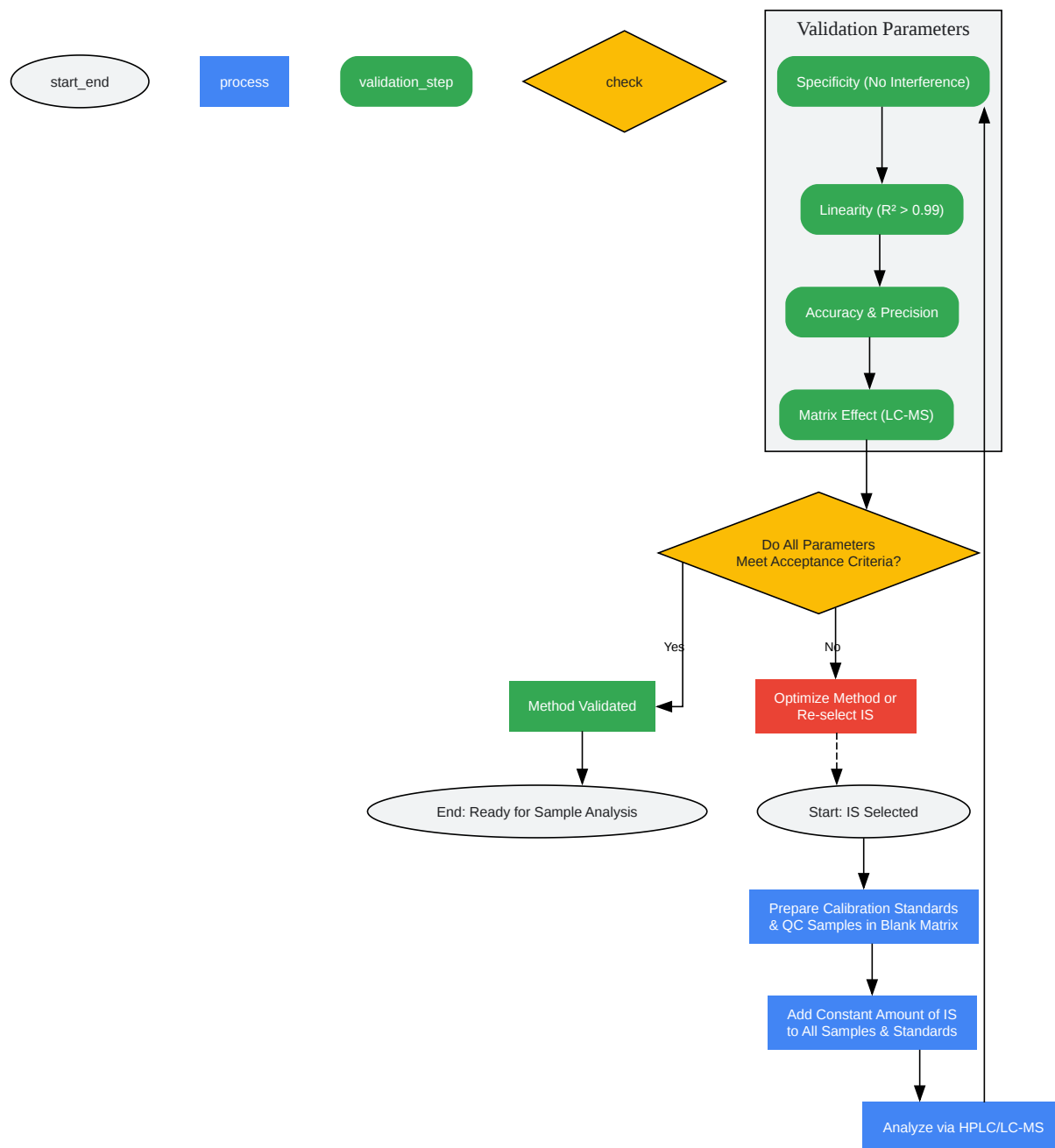
Visualizations and Workflows

The following diagrams illustrate key decision-making and experimental processes.



[Click to download full resolution via product page](#)

Caption: Decision workflow for selecting an appropriate internal standard.



[Click to download full resolution via product page](#)

Caption: Experimental workflow for the validation of an internal standard method.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Liquid Chromatography | How to Use Internal Standards [masontechnology.ie]
- 4. Internal Standards in LC–MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. researchgate.net [researchgate.net]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. Internal Standards for Food and Nutrition - IsoLife [isolife.nl]
- 9. benchchem.com [benchchem.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. researchgate.net [researchgate.net]
- 12. academic.oup.com [academic.oup.com]
- 13. Evaluation of matrix effect in determination of some bioflavonoids in food samples by LC-MS/MS method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. inhort.pl [inhort.pl]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Selection of internal standards for flavonoid quantification]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b15591995#selection-of-internal-standards-for-flavonoid-quantification>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com